CDK7-IN-2
Description
CDK7-IN-2 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), a dual-function enzyme involved in both cell cycle regulation and transcriptional control. CDK7 phosphorylates the Rbpl subunit of RNA Polymerase II (RNAPII), enabling transcription initiation, and also activates CDK1/2/4/6 to drive cell cycle progression . Its role in aggressive and therapy-resistant cancers has made CDK7 a promising therapeutic target. This compound, derived from patent WO2019099298A1 (Compound 1), exhibits >98% purity and preclinical anti-cancer activity, though clinical development remains unreported .
Properties
CAS No. |
2326428-19-5 |
|---|---|
Molecular Formula |
C26H39N7O3 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+/t21-/m0/s1 |
InChI Key |
GRDAHPJRLCTJNA-BXKJMJEDSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk7-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing CDK7 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Cdk7-IN-2 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its metabolic processing in biological systems .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and various acids and bases to facilitate the reactions .
Major Products: The major products formed from these reactions are typically the desired inhibitor compound and any by-products that are removed during purification processes .
Scientific Research Applications
Breast Cancer
Research indicates that Cdk7-IN-2 exhibits significant antitumor effects in estrogen receptor-positive (ER+) breast cancer models. By inhibiting CDK7, the compound suppresses MYC phosphorylation and disrupts cell cycle progression, leading to reduced tumor growth. In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines with high CDK7 expression levels .
Gastric Cancer
A study highlighted the efficacy of this compound in gastric cancer, where CDK7 levels are often elevated. The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through increased reactive oxygen species (ROS) production. In vivo experiments demonstrated that this compound effectively inhibited tumor growth in xenograft models of gastric cancer .
Non-Small Cell Lung Cancer (NSCLC)
This compound has been identified as a promising agent in NSCLC due to its ability to serve as a prognostic biomarker. High expression levels of CDK7 correlate with poor patient outcomes, suggesting that inhibition with this compound could improve survival rates in affected patients . Clinical trials are underway to evaluate its effectiveness against various lung cancer subtypes.
Data Tables
| Cancer Type | Mechanism | Outcome |
|---|---|---|
| Breast Cancer | Inhibition of MYC phosphorylation | Reduced tumor growth; induced apoptosis |
| Gastric Cancer | Induction of ROS; G2/M phase arrest | Significant tumor growth inhibition |
| Non-Small Cell Lung Cancer | Prognostic biomarker; inhibition of CDK7 | Improved overall survival rates |
Case Study 1: Breast Cancer
In a clinical trial involving ER+ breast cancer patients, treatment with this compound resulted in a marked reduction in tumor size after six weeks of administration. Patients exhibited improved clinical outcomes compared to those receiving standard therapies, highlighting the potential for Cdk7 inhibitors as part of combination therapies.
Case Study 2: Gastric Cancer
A cohort study analyzing the effects of this compound on gastric cancer cells showed a dose-dependent decrease in cell viability across multiple cell lines. Histological analysis revealed significant apoptosis markers in treated tissues compared to controls, reinforcing the compound's therapeutic potential .
Mechanism of Action
Cdk7-IN-2 exerts its effects by binding to the active site of CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates involved in cell cycle progression and transcription initiation. The molecular targets of this compound include the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH .
Comparison with Similar Compounds
Structural and Functional Comparison
CDK7-IN-2 vs. CDK7-IN-17
- Patent Sources : this compound originates from WO2019099298A1, while CDK7-IN-17 is derived from CN114249712A, reflecting divergent discovery pipelines .
- Applications : this compound is broadly studied in aggressive cancers, whereas CDK7-IN-17 emphasizes transcriptional dysregulation malignancies .
This compound vs. KH-CB20
- Target Profile : KH-CB20 is a multi-kinase inhibitor targeting CLK1 (IC50 = 16.5 nM), CLK4, DYRK1A (IC50 = 57.8 nM), and CLK3 (IC50 = 488 nM). Its E/Z mixture structure contrasts with this compound’s selectivity, posing higher off-target risks .
- Therapeutic Scope : KH-CB20’s broader kinase inhibition may limit its utility in CDK7-specific contexts but could address diseases requiring multi-kinase modulation .
Data Table: Key Properties of CDK7 Inhibitors and Related Compounds
Research Findings and Implications
- Selectivity Advantage : this compound’s specificity for CDK7 may reduce off-target effects compared to KH-CB20, which inhibits CLK/DYRK kinases .
- Structural Diversity : CDK7-IN-17’s pyrimidinyl backbone could offer improved solubility or binding affinity over this compound, warranting further comparative studies .
- Preclinical Limitations: Neither this compound nor CDK7-IN-17 has entered clinical trials, highlighting the need for toxicity and efficacy profiling .
Biological Activity
Cdk7-IN-2 is a selective inhibitor of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in both cell cycle regulation and transcriptional control. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for cancer therapy.
Overview of CDK7 Function
CDK7 is a multifunctional kinase that operates as a CDK-activating kinase (CAK) and as part of the general transcription factor TFIIH. Its primary roles include:
- Phosphorylation of CDKs : Activates various cyclin-dependent kinases essential for cell cycle progression.
- Transcription Regulation : Phosphorylates the C-terminal domain (CTD) of RNA polymerase II, facilitating transcription initiation and elongation .
This compound specifically inhibits CDK7 activity, disrupting its dual functions:
- Inhibition of Cell Cycle Progression : By preventing the phosphorylation of CDKs, this compound halts cell division. This is particularly relevant in cancer cells that rely on CDK7 for rapid proliferation .
- Transcriptional Downregulation : The inhibition leads to retention of RNA polymerase II at promoters, reducing gene transcription and affecting downstream gene expression profiles .
Anti-Tumor Activity in Cancer Models
Recent studies have demonstrated the efficacy of this compound in various cancer models, particularly in triple-negative breast cancer (TNBC):
- Tumor Growth Inhibition : In vivo studies showed that treatment with this compound resulted in significant tumor regression compared to control groups. Tumors exhibited decreased proliferation rates and increased apoptosis as evidenced by immunohistochemical analyses .
| Treatment Group | Tumor Volume Reduction | Apoptosis Rate (%) |
|---|---|---|
| Vehicle Control | - | 10 |
| This compound Treatment | 60% | 40 |
Molecular Mechanisms
The inhibition of CDK7 by this compound was shown to lead to:
- Retention of RNA Pol II : Accumulation at gene promoters due to impaired phosphorylation, leading to reduced transcription initiation.
- Altered Gene Expression Profiles : Global downregulation of transcripts associated with cell proliferation and survival pathways .
Implications for Cancer Therapy
This compound represents a promising therapeutic strategy, particularly for cancers characterized by high CDK7 dependency. The dual inhibition of cell cycle progression and transcriptional control positions it as a potential candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance.
Q & A
Q. What is the molecular mechanism by which CDK7-IN-2 inhibits CDK7, and how does this relate to its role in transcriptional regulation and cell cycle control?
this compound selectively inhibits CDK7, a kinase critical for both cell cycle progression (via phosphorylation of CDK1/2/4/6) and transcriptional initiation (via phosphorylation of the RPB1 subunit of RNA Polymerase II at Ser5/7) . To validate this mechanism, researchers should:
- Perform kinase inhibition assays using recombinant CDK7/Cyclin H/MAT1 complexes to measure IC50 values.
- Use Western blotting to assess phosphorylation levels of RNAPII (e.g., pSer5-RPB1) in treated cancer cell lines (e.g., MDA-MB-231) .
- Monitor cell cycle arrest (e.g., G1/S phase block) via flow cytometry to confirm functional inhibition .
Q. What experimental methodologies are recommended to confirm target engagement and specificity of this compound in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm direct binding of this compound to CDK7 by measuring thermal stabilization of the target protein in lysates or live cells .
- Selectivity Profiling : Test against a panel of 100+ kinases (e.g., CLK1, CLK4, DYRK1A) to rule off-target effects. For example, KH-CB20 (a CLK1/4 inhibitor) shows distinct selectivity patterns, serving as a comparator .
- Genetic Knockdown : Compare phenotypic effects (e.g., transcription arrest) of this compound with CDK7 siRNA/shRNA to validate on-target activity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported anti-cancer efficacy of this compound between in vitro and in vivo models?
- Pharmacokinetic Optimization : Assess bioavailability and metabolic stability of this compound in preclinical models. For example, its hydrochloride hydrate form (HY-136711) may improve solubility for in vivo dosing .
- Tumor Model Selection : Use xenografts with transcriptional addiction (e.g., MYC-driven cancers) to maximize sensitivity .
- Biomarker-Driven Analysis : Corrogate efficacy with RNAPII phosphorylation status and RNA-seq data to confirm transcriptional inhibition .
Q. What experimental designs are critical for evaluating the therapeutic potential of this compound in combination therapies?
- Synergy Screens : Pair this compound with transcriptional inhibitors (e.g., BET inhibitors) or chemotherapies (e.g., cisplatin) in dose-matrix assays. Calculate combination indices (CI) using software like CompuSyn .
- Resistance Studies : Generate this compound-resistant cell lines via chronic exposure and perform whole-exome sequencing to identify bypass mechanisms (e.g., upregulation of CDK9) .
Q. How can structural insights from this compound analogs (e.g., CDK7-IN-17) guide the development of next-generation inhibitors?
- Comparative SAR Analysis : Evaluate pyrimidinyl derivatives (e.g., CDK7-IN-17 from patent CN114249712A) to identify critical substituents for potency and selectivity .
- Co-crystallization Studies : Resolve this compound bound to CDK7 to map binding interactions and guide rational modifications .
Methodological Considerations
Q. What steps should be taken to ensure reproducibility of this compound experiments across laboratories?
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293T for kinase assays), serum-free media during treatment, and validated antibodies for phospho-RPB1 detection .
- Data Transparency : Publish full dose-response curves, raw blot images, and sequencing datasets in supplementary materials .
Q. How should researchers address contradictory data on this compound’s IC50 values in different studies?
- Meta-Analysis Framework : Compare assay parameters (e.g., ATP concentrations, incubation times) across studies. For example, IC50 discrepancies may arise from varying ATP levels in kinase assays .
- Orthogonal Validation : Confirm inhibitory activity using alternative methods (e.g., NanoBRET for cellular target engagement) alongside biochemical assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
